N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide
Brand Name: Vulcanchem
CAS No.: 2034323-08-3
VCID: VC6702889
InChI: InChI=1S/C17H15N3O3/c1-22-16-7-5-13(11-19-16)17(21)20-10-12-4-6-14(18-9-12)15-3-2-8-23-15/h2-9,11H,10H2,1H3,(H,20,21)
SMILES: COC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide

CAS No.: 2034323-08-3

Cat. No.: VC6702889

Molecular Formula: C17H15N3O3

Molecular Weight: 309.325

* For research use only. Not for human or veterinary use.

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide - 2034323-08-3

Specification

CAS No. 2034323-08-3
Molecular Formula C17H15N3O3
Molecular Weight 309.325
IUPAC Name N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-6-methoxypyridine-3-carboxamide
Standard InChI InChI=1S/C17H15N3O3/c1-22-16-7-5-13(11-19-16)17(21)20-10-12-4-6-14(18-9-12)15-3-2-8-23-15/h2-9,11H,10H2,1H3,(H,20,21)
Standard InChI Key DFJSNVJXPBXZHB-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3

Introduction

Structural Analysis and Nomenclature

N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide features a nicotinamide core substituted at the 6-position with a methoxy group and at the 3-position with a (6-(furan-2-yl)pyridin-3-yl)methyl moiety. The structure can be dissected into three key components:

  • Nicotinamide backbone: A pyridine ring with a carboxamide group at position 3.

  • 6-Methoxy substituent: Enhances electronic and steric properties, potentially influencing solubility and target binding .

  • (6-(Furan-2-yl)pyridin-3-yl)methyl group: A bicyclic system combining pyridine and furan rings, likely contributing to π-π stacking interactions and metabolic stability .

Table 1: Molecular Properties of N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide

PropertyValue
Molecular FormulaC₁₈H₁₆N₃O₃
Molecular Weight337.34 g/mol
Hydrogen Bond Donors2 (amide NH, furan O)
Hydrogen Bond Acceptors5 (amide O, methoxy O, pyridine N, furan O)
LogP (Predicted)2.8 (moderate lipophilicity)

Synthetic Pathways and Methodological Considerations

The synthesis of N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide can be hypothesized based on analogous nicotinamide derivatives described in the literature . A plausible route involves:

Step 1: Preparation of 6-Methoxynicotinic Acid

  • Methylation: Nicotinic acid is selectively methoxylated at the 6-position using dimethyl sulfate under basic conditions .

  • Activation: Conversion to the acid chloride or mixed carbonate for subsequent amide coupling.

Step 2: Synthesis of (6-(Furan-2-yl)pyridin-3-yl)methanamine

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 5-bromopyridin-3-ylmethanamine and furan-2-ylboronic acid .

  • Reductive Amination: Alternatively, condensation of pyridine-3-carbaldehyde with furfurylamine followed by reduction .

Step 3: Amide Bond Formation

  • Coupling Reaction: React 6-methoxynicotinic acid derivative with (6-(furan-2-yl)pyridin-3-yl)methanamine using EDCI/HOBt or other coupling reagents .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Aqueous Solubility: The methoxy group may improve solubility compared to nonpolar analogues, though the furan-pyridine system could limit it (<50 µg/mL predicted) .

  • Metabolic Stability: Furan rings are susceptible to oxidative metabolism, potentially necessitating structural modifications for in vivo applications .

Hypothetical Biological Activity

While no direct data exists for this compound, structural analogs suggest possible targets:

  • Kinase Inhibition: Pyridine-furan hybrids exhibit activity against kinases such as JAK2 and CDK4/6 .

  • Anti-inflammatory Effects: Nicotinamide derivatives modulate NAD+-dependent pathways, influencing cytokine production.

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